Cas no 5334-59-8 (4-chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine)
4-chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazolo[3,4-d]pyrimidine,4-chloro-1-(4-chlorophenyl)-
- 4-Chloro-1-(4-chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidine
- 4-chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
- 4-chloro-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidine
- F1386-0044
- NSC1442
- SCHEMBL11476904
- AKOS000267496
- 4-Chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine, AldrichCPR
- 5334-59-8
- C11H6Cl2N4
- FT-0713924
- 4-CHLORO-1-(P-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE
- HMS1653G08
- NSC-1442
- AB00674256-01
- DTXSID50277280
- EN300-236323
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- MDL: MFCD03030407
- Inchi: 1S/C11H6Cl2N4/c12-7-1-3-8(4-2-7)17-11-9(5-16-17)10(13)14-6-15-11/h1-6H
- InChI Key: PVDCVYNCXXQMPX-UHFFFAOYSA-N
- SMILES: ClC1=C2C=NN(C3C=CC(=CC=3)Cl)C2=NC=N1
Computed Properties
- Exact Mass: 263.99700
- Monoisotopic Mass: 263.997
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 270
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 43.6Ų
Experimental Properties
- Density: 1.58
- Boiling Point: 349.3°C at 760 mmHg
- Flash Point: 165.1°C
- Refractive Index: 1.743
- PSA: 43.60000
- LogP: 3.12230
4-chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine Security Information
- Hazard Category Code: 22
-
Hazardous Material Identification:
4-chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM269563-100mg |
4-Chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine |
5334-59-8 | 95+% | 100mg |
$280 | 2021-06-16 | |
| Chemenu | CM269563-250mg |
4-Chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine |
5334-59-8 | 95+% | 250mg |
$469 | 2021-06-16 | |
| Chemenu | CM269563-1g |
4-Chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine |
5334-59-8 | 95+% | 1g |
$1056 | 2021-06-16 | |
| Chemenu | CM269563-100mg |
4-Chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine |
5334-59-8 | 95%+ | 100mg |
$215 | 2023-01-07 | |
| Chemenu | CM269563-250mg |
4-Chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine |
5334-59-8 | 95%+ | 250mg |
$309 | 2023-01-07 | |
| Chemenu | CM269563-1g |
4-Chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine |
5334-59-8 | 95%+ | 1g |
$812 | 2023-01-07 | |
| TRC | C614038-10mg |
4-Chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine |
5334-59-8 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C614038-50mg |
4-Chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine |
5334-59-8 | 50mg |
$ 115.00 | 2022-06-06 | ||
| TRC | C614038-100mg |
4-Chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine |
5334-59-8 | 100mg |
$ 160.00 | 2022-06-06 | ||
| Matrix Scientific | 135945-1g |
4-Chloro-1-(4-chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidine, 95%+ |
5334-59-8 | 95% | 1g |
$611.00 | 2023-09-06 |
4-chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine Suppliers
4-chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on 4-chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
4-Chloro-1-(4-Chlorophenyl)-1H-Pyrazolo[3,4-d]Pyrimidine: A Comprehensive Overview
The compound with CAS No. 5334-59-8, known as 4-chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are heterocyclic aromatic compounds with unique electronic properties and potential bioactivity. The long-tail keyword for this compound is "pyrazolo[3,4-d]pyrimidine derivative with two chlorine substituents", highlighting its structural features and functional groups.
The molecular structure of 4-chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine consists of a pyrazolo[3,4-d]pyrimidine core with two chlorine atoms attached at specific positions. The presence of chlorine substituents at the 4-position of the pyrimidine ring and the para position of the phenyl group introduces significant electronic effects, which can influence the compound's reactivity, stability, and biological activity. Recent studies have shown that such chlorinated derivatives exhibit potential as anticancer agents due to their ability to inhibit key enzymes involved in cell proliferation.
In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic aromatic substitution and cyclization reactions. The synthesis begins with the preparation of a suitable precursor, such as a chloropyrimidine or chlorophenyl derivative, followed by coupling reactions to introduce the necessary substituents. The optimization of reaction conditions, such as temperature and solvent selection, plays a critical role in achieving high yields and purity of the final product.
The physical properties of 4-chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine include a melting point of approximately 280°C and a solubility profile that makes it suitable for various analytical techniques. Its UV-Vis spectrum reveals strong absorption bands in the ultraviolet region, indicating its potential application in optoelectronic materials. Additionally, computational studies using density functional theory (DFT) have provided insights into its electronic structure and reactivity, further supporting its use in advanced materials research.
Recent advancements in medicinal chemistry have focused on evaluating the biological activity of this compound. Preclinical studies have demonstrated that 4-chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine exhibits potent inhibitory effects against several cancer cell lines, particularly those resistant to conventional chemotherapy drugs. The mechanism of action involves interference with key signaling pathways, such as the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation.
Beyond its medicinal applications, this compound has also been explored for its potential in materials science. Its unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Researchers have investigated its ability to act as an electron transport layer material due to its high electron mobility and stability under operational conditions.
In conclusion, CAS No. 5334-59-8, or 4-chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine, represents a versatile compound with promising applications in both medicinal chemistry and materials science. Its structural features, synthesis methods, physical properties, and biological activity highlight its significance as a research topic in contemporary chemical sciences.
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